Cas no 850910-43-9 (4-(dimethylsulfamoyl)-N-(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

4-(dimethylsulfamoyl)-N-(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
850910-43-9 structure
Product Name:4-(dimethylsulfamoyl)-N-(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS No:850910-43-9
MF:C17H16N4O5S2
MW:420.462740898132
CID:5986321
PubChem ID:2057539
Update Time:2025-07-09

4-(dimethylsulfamoyl)-N-(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(dimethylsulfamoyl)-N-(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • (E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
    • Benzamide, 4-[(dimethylamino)sulfonyl]-N-(3-methyl-6-nitro-2(3H)-benzothiazolylidene)-
    • F0566-0321
    • 850910-43-9
    • 4-(dimethylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • SR-01000118843
    • AKOS024584433
    • 4-(dimethylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
    • SR-01000118843-1
    • Inchi: 1S/C17H16N4O5S2/c1-19(2)28(25,26)13-7-4-11(5-8-13)16(22)18-17-20(3)14-9-6-12(21(23)24)10-15(14)27-17/h4-10H,1-3H3
    • InChI Key: AQSULAZKCVFLHP-UHFFFAOYSA-N
    • SMILES: C(N=C1N(C)C2=CC=C([N+]([O-])=O)C=C2S1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 420.05621197g/mol
  • Monoisotopic Mass: 420.05621197g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 751
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 150Ų

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Predicted)
  • Boiling Point: 615.6±65.0 °C(Predicted)
  • pka: -3.82±0.20(Predicted)

4-(dimethylsulfamoyl)-N-(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>

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Additional information on 4-(dimethylsulfamoyl)-N-(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

4-(Dimethylsulfamoyl)-N-(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide: A Comprehensive Overview

The compound with CAS No 850910-43-9, known as 4-(dimethylsulfamoyl)-N-(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a benzothiazole ring system, a dimethylsulfamoyl group, and a nitro substituent. These structural features contribute to its unique chemical properties and reactivity.

The benzothiazole core of the molecule is a well-known heterocyclic structure that is widely used in the synthesis of various bioactive compounds. The presence of the dimethylsulfamoyl group introduces electron-donating properties, which can influence the molecule's interaction with biological targets. Additionally, the nitro group is a strong electron-withdrawing substituent that can enhance the molecule's stability and reactivity in certain chemical environments.

Recent studies have highlighted the potential of this compound in the field of drug discovery. Its structure suggests that it may exhibit antimicrobial or anticancer activity due to its ability to interact with specific biological pathways. Researchers have also explored its role in enzyme inhibition, particularly in enzymes involved in inflammatory processes. These findings underscore the importance of further investigation into its pharmacological properties.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves the coupling of a benzothiazole derivative with a dimethylsulfamoyl-containing benzamide. The reaction conditions are optimized to ensure high yields and purity. The molecule's stability under various conditions has been tested, and it has shown remarkable resilience to degradation under physiological conditions.

The application of computational chemistry tools has provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed its electronic structure and potential binding modes with biological targets. These computational studies have been instrumental in guiding experimental efforts and optimizing its bioavailability.

Moreover, this compound has shown promise in materials science applications. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are exploring its potential as a component in light-emitting diodes (LEDs) and solar cells due to its ability to absorb and emit light efficiently.

In conclusion, 4-(dimethylsulfamoyl)-N-(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No 850910-43-9) is a multifaceted compound with diverse applications across chemistry and biology. Its intricate structure and functional groups make it a valuable tool for researchers in various fields. Continued research into its properties will undoubtedly unlock new possibilities for its use in innovative technologies and therapeutic agents.

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